molecular formula C38H55NO2 B12108684 (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol

Cat. No.: B12108684
M. Wt: 557.8 g/mol
InChI Key: XLHBZLWZBSOYHD-UHFFFAOYSA-N
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Description

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a long hexadecyl chain, and a triphenylmethyl group attached to a glycerol backbone. These structural features contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of the Glycerol Backbone: The hydroxyl groups of glycerol are protected using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine.

    Introduction of the Hexadecyl Chain: The protected glycerol is then reacted with hexadecyl bromide under basic conditions to introduce the hexadecyl chain.

    Amination: The protected intermediate is subjected to amination using ammonia or an amine source to introduce the amino group.

    Deprotection: Finally, the triphenylmethyl protecting group is removed using an acid such as hydrochloric acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the amino group or other functional groups.

    Substitution: The hexadecyl chain or the triphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the interactions of lipophilic molecules with biological membranes and proteins.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol involves its interaction with molecular targets such as proteins and membranes. The long hexadecyl chain allows it to embed in lipid bilayers, while the amino group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Glycerol: A simple triol compound that serves as a backbone for many lipids.

    Hexadecylamine: Contains a long hexadecyl chain and an amino group, similar to the target compound.

    Triphenylmethyl Chloride: Used as a protecting group in organic synthesis.

Uniqueness

(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol is unique due to the combination of its structural features, which confer distinct chemical and physical properties. The presence of both hydrophilic and hydrophobic regions allows it to interact with a wide range of molecules, making it versatile for various applications.

Properties

Molecular Formula

C38H55NO2

Molecular Weight

557.8 g/mol

IUPAC Name

1-hexadecoxy-3-trityloxypropan-2-amine

InChI

InChI=1S/C38H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37H,2-14,24,31-33,39H2,1H3

InChI Key

XLHBZLWZBSOYHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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